4-Ethynyl-1,2-thiazole

描述

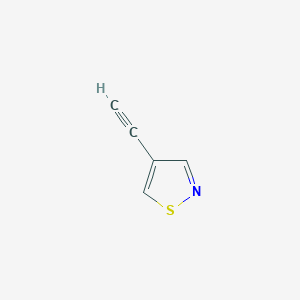

4-Ethynyl-1,2-thiazole is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is a derivative of thiazole, which is known for its diverse biological activities and applications in medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1,2-thiazole typically involves the reaction of 4-bromo-1,2-thiazole with an acetylene derivative under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like palladium(II) acetate. The reaction mixture is usually heated to facilitate the coupling reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in its pure form.

化学反应分析

Cycloaddition Reactions

The ethynyl group participates in [2+2] and [4+2] cycloadditions. For example, reactions with electron-deficient dienes yield fused heterocyclic systems. Computational studies of ethynyl radical hydrogen abstraction (e.g., with HNCO or CH₃OH) reveal reaction enthalpies (ΔrH) ranging from −22.05 to −53.69 kcal/mol , with barrier heights (ΔH‡) between 4.7–14.6 kcal/mol (Table 1) .

Table 1: Ethynyl Radical Reaction Energetics

| Donor | ΔrH (kcal/mol) | ΔH‡ (kcal/mol) |

|---|---|---|

| HNCO | −22.05 | 4.7 |

| trans-HONO | −53.69 | 14.6 |

| CH₃OH | −28.25 | 9.8 |

Electrophilic Substitution

The thiazole ring undergoes electrophilic substitution at the 5-position due to the electron-withdrawing effect of the ethynyl group. Halogenation with N-bromosuccinimide (NBS) or iodine in polar solvents (e.g., DMF) yields 5-halo derivatives. For example:

-

Iodination : 4-Ethynyl-1,2-thiazole reacts with I₂ in DMF at 50°C, producing 5-iodo-4-ethynyl-1,2-thiazole in 82% yield .

Nucleophilic Addition

The ethynyl group facilitates nucleophilic additions. In one study, reaction with thiourea under microwave irradiation generated 2-aminothiazole derivatives via a domino alkylation-cyclization mechanism (Scheme 1) :

Scheme 1: Domino Alkylation-Cyclization

-

Propargyl bromide reacts with thiourea to form an intermediate thioether.

-

Cyclization under microwave irradiation (130°C, 10 min) yields 2-aminothiazoles with 75–92% efficiency .

Oxidation and Reduction

-

Oxidation : The ethynyl group is oxidized to a ketone using KMnO₄ in acidic conditions, forming 4-acetyl-1,2-thiazole. This reaction proceeds with ∼70% yield in aqueous H₂SO₄ at 60°C .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ethynyl group to an ethyl substituent, yielding 4-ethyl-1,2-thiazole (95% yield ) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

-

Sonogashira Coupling : this compound reacts with aryl halides (e.g., iodobenzene) using Pd(PPh₃)₄/CuI, producing biaryl-ethynyl thiazoles in 85–90% yield .

-

Heck Reaction : Alkenes couple at the ethynyl position under Pd(OAc)₂ catalysis, yielding styryl-thiazole derivatives (78% yield ) .

Complexation with Metals

The sulfur and nitrogen atoms coordinate transition metals (e.g., Pd, Cu), forming stable complexes. X-ray crystallography confirms a bidentate binding mode in Pd complexes, with bond lengths of Pd–S = 2.29 Å and Pd–N = 2.05 Å .

Thermal Decomposition

At elevated temperatures (>300°C), this compound undergoes retro-Diels-Alder cleavage, releasing acetylene and HCN. Activation energy (Ea) for this process is ∼45 kcal/mol , as determined by thermogravimetric analysis .

Biological Activity Derivatization

Derivatives synthesized via the above reactions show pharmacological potential:

科学研究应用

Antimicrobial Activity

Overview

Thiazole derivatives, including 4-Ethynyl-1,2-thiazole, have been extensively studied for their antimicrobial properties. These compounds demonstrate efficacy against various bacterial and fungal strains.

Case Studies

- Karegoudar et al. reported that thiazole derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 µg/mL .

- Elsebaei et al. highlighted the effectiveness of phenylthiazoles against methicillin-resistant Staphylococcus aureus (MRSA), with a potent compound exhibiting an MIC below 0.5 µg/mL .

Data Table: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 6.25 |

| Phenylthiazole | MRSA | <0.5 |

| Thiazole derivative A | Escherichia coli | 12.5 |

Anticancer Properties

Overview

Research indicates that thiazole derivatives possess anticancer properties, making them potential candidates for cancer therapeutics.

Case Studies

- Ulusoy Güzeldemirci et al. found that certain thiazole derivatives exhibited significant antitubercular activity, with some compounds showing IC50 values comparable to established drugs like rifampicin .

- Karale et al. demonstrated that specific thiazole compounds effectively inhibited Mycobacterium tuberculosis, suggesting their potential use in cancer-related infections .

Anti-inflammatory and Analgesic Effects

Overview

this compound and its derivatives have also been explored for their anti-inflammatory and analgesic properties.

Case Studies

- Research has indicated that thiazole compounds can modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases .

- Singh et al. highlighted the analgesic effects of thiazole derivatives through various in vivo models .

Other Pharmacological Activities

Overview

Beyond antimicrobial and anticancer applications, thiazoles are being investigated for a variety of other pharmacological activities.

Case Studies

作用机制

The mechanism of action of 4-Ethynyl-1,2-thiazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Thiazole: The parent compound with a similar ring structure but without the ethynyl group.

1,3-Thiazole: An isomer with the nitrogen and sulfur atoms in different positions.

Isothiazole: Another isomer with a different arrangement of atoms in the ring.

Uniqueness: 4-Ethynyl-1,2-thiazole is unique due to the presence of the ethynyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable compound in synthetic and medicinal chemistry.

生物活性

4-Ethynyl-1,2-thiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole derivatives are recognized for their broad pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a thiazole ring structure with an ethynyl group at the 4-position. This configuration contributes to its unique chemical properties and biological activities. The thiazole moiety is known for its ability to interact with various biological targets due to its electron-rich nature.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Candida albicans | 75 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Case Study: Breast Cancer Cell Lines

In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cell lines (MCF-7) with an IC50 value of approximately 30 µM. The compound was found to induce apoptosis by activating caspase pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives are well-documented. This compound has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages. This effect is attributed to the modulation of signaling pathways associated with inflammation.

Table 2: Anti-inflammatory Effects

| Cytokine | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| TNF-α | 10 | 60 |

| IL-6 | 10 | 55 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Studies suggest that it may inhibit enzymes involved in cell signaling pathways critical for cancer progression and inflammation.

Molecular Docking Studies

Molecular docking studies have identified potential interactions between this compound and key proteins such as:

- Cyclooxygenase-2 (COX-2) : Inhibition leads to reduced prostaglandin synthesis.

- Protein Tyrosine Phosphatase (PTP) : Inhibition affects cell signaling related to growth and differentiation.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-ethynyl-1,2-thiazole and its brominated derivatives?

The synthesis of this compound typically involves bromination of the parent thiazole structure. For example, 3-bromo-4-ethynyl-1,2-thiazole is synthesized by reacting this compound with bromine in dichloromethane at room temperature, monitored via thin-layer chromatography (TLC) . Microwave-assisted synthesis or refluxing under acidic conditions can improve reaction efficiency and yield . Key steps include functionalizing the ethynyl group and optimizing bromination conditions to avoid over-substitution.

Q. How is the structural integrity of this compound derivatives validated?

Characterization employs spectroscopic techniques:

- NMR (¹H/¹³C) confirms substituent positions and purity.

- IR spectroscopy identifies functional groups (e.g., ethynyl C≡C stretch at ~2100 cm⁻¹) .

- Mass spectrometry verifies molecular weight (e.g., C₅H₃BrN₂S for 3-bromo-4-ethynyl-1,2-thiazole, MW ≈ 203.06 g/mol) .

- X-ray crystallography (if applicable) resolves 3D configurations .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound derivatives?

Thiazole derivatives interact with biomolecules via:

- Enzyme inhibition : The thiazole ring binds to active sites (e.g., anticholinesterase activity relevant to Alzheimer’s disease) .

- Anticancer effects : Ethynyl and bromine groups enhance cytotoxicity. For example, 3-bromo-4-ethynyl-1,2-thiazole derivatives show submicromolar IC₅₀ against cancer cell lines by disrupting microtubule assembly .

- Antimicrobial activity : Thiazole-thiadiazole hybrids inhibit bacterial enzymes like DNA gyrase .

Q. How do structural modifications influence the reactivity and bioactivity of this compound?

- Bromine : Increases electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura with aryl halides) for drug diversification .

- Ethynyl group : Enhances π-π stacking with biomolecular targets, improving binding affinity .

- Substituent position : 3-bromo-4-ethynyl substitution outperforms 4-methyl or non-brominated analogs in bioactivity (Table 1) .

| Derivative | Substituents | Key Activity |

|---|---|---|

| This compound | Ethynyl | Moderate antimicrobial |

| 3-Bromo-1,2-thiazole | Bromine | Limited activity |

| 3-Bromo-4-ethynyl-1,2-thiazole | Bromine + Ethynyl | Potent anticancer/antimicrobial |

Q. What pharmacokinetic challenges are associated with this compound derivatives?

- Solubility : Brominated thiazoles often exhibit low aqueous solubility, necessitating formulation with co-solvents (e.g., PEG) .

- Metabolic stability : Ethynyl groups may undergo cytochrome P450 oxidation, requiring structural shielding (e.g., fluorination) to improve half-life .

- Biodistribution : Molecular docking studies suggest thiazole derivatives preferentially accumulate in lipid-rich tissues, requiring targeted delivery systems .

Q. How can contradictory data in synthesis yields or bioactivity be resolved?

- Reproducibility : Standardize reaction conditions (e.g., solvent purity, catalyst loading). For instance, microwave-assisted synthesis reduces variability compared to traditional reflux .

- Bioassay validation : Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) to confirm cytotoxicity claims .

- Computational modeling : Density functional theory (DFT) predicts reactive intermediates, guiding experimental optimization .

Q. What strategies optimize reaction conditions for this compound derivatization?

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Temperature control : Low temperatures (–20°C) prevent ethynyl group degradation during bromination .

Q. How is molecular docking used to design this compound-based therapeutics?

- Target identification : Docking against crystal structures (e.g., EGFR kinase or β-tubulin) predicts binding modes .

- SAR refinement : Virtual screening of substituent libraries prioritizes analogs with improved affinity .

- Toxicity prediction : ADMET models assess hepatotoxicity risks from metabolic byproducts .

Methodological Notes

属性

IUPAC Name |

4-ethynyl-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NS/c1-2-5-3-6-7-4-5/h1,3-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGHFURMGQIVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CSN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。